molecular formula C17H13ClF2N2OS B2471218 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851808-25-8

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2471218
CAS No.: 851808-25-8
M. Wt: 366.81
InChI Key: NYVJGBHZCSRXNS-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851808-24-7) is a synthetic dihydroimidazole derivative of significant interest in medicinal chemistry research. This compound is characterized by a 4,5-dihydro-1H-imidazole core, which provides conformational flexibility compared to fully aromatic analogs, a 3,4-difluorobenzoyl group at the 1-position, and a [(3-chlorophenyl)methyl]sulfanyl moiety at the 2-position . The specific electronic and steric properties imparted by the fluorine and chlorine atoms make this scaffold a valuable template for exploring structure-activity relationships. The molecular formula is C17H13ClF2N2OS, and it has a molecular weight of 366.81 g/mol . Compounds within the 2-substituted 4,5-dihydro-1H-imidazole class have been identified to possess a unique combination of biological activities, including alpha2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory properties, which are relevant to investigations in neuropharmacology and antidepressant development . Furthermore, related nitroimidazole derivatives are extensively studied for their antimicrobial and antiprotozoal efficacy, indicating the broader potential of this chemical class in infectious disease research . The synthesis of such imidazole derivatives typically involves multi-step organic reactions, including cyclization to form the dihydroimidazole ring, followed by sequential alkylation and acylation steps . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can rely on the consistent quality of this compound for their investigative applications in drug discovery and chemical biology.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-13-3-1-2-11(8-13)10-24-17-21-6-7-22(17)16(23)12-4-5-14(19)15(20)9-12/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVJGBHZCSRXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Difluorobenzoyl Group: The difluorobenzoyl group can be attached through an acylation reaction using 3,4-difluorobenzoyl chloride and a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the difluorobenzoyl moiety, potentially yielding alcohol derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid, sulfuric acid, or halogens.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its distinct functional groups.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dichlorobenzoyl)-4,5-dihydro-1H-imidazole
  • 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazole
  • 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Uniqueness

The presence of both the chlorophenyl and difluorobenzoyl groups in 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole makes it unique compared to its analogs. These groups can confer distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structure includes a chlorophenyl group, a difluorobenzoyl moiety, and an imidazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure

The molecular formula of the compound is C14H12ClF2N2SC_{14}H_{12}ClF_2N_2S. The structural components can be summarized as follows:

  • Chlorophenyl Group : Contributes to the lipophilicity and biological interactions.
  • Difluorobenzoyl Moiety : Enhances the compound's reactivity and potential for binding to biological targets.
  • Imidazole Ring : Known for its role in various biological processes and interactions.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of antimicrobial and antifungal properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study on similar imidazole derivatives highlighted that modifications such as the introduction of electron-withdrawing groups (like fluorine) can enhance activity against resistant strains of bacteria such as Staphylococcus aureus .

CompoundActivityTarget Organism
This compoundAntibacterialMRSA
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrateAntifungalCandida albicans

Case Studies

  • Antibacterial Efficacy : A study focusing on imidazole derivatives demonstrated that compounds with structural similarities to our target compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of both electron-withdrawing groups and aryl rings was crucial for this activity .
  • Antifungal Properties : Another relevant study explored the antifungal efficacy of imidazole derivatives against Candida albicans. It was found that certain structural features significantly improved their effectiveness in vivo, suggesting that our compound could potentially exhibit similar properties .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The imidazole ring may interact with microbial enzymes or receptors.
  • The chlorophenyl and difluorobenzoyl groups could enhance binding affinity to active sites on target proteins.

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